N-(2,3-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
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Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-15-7-6-8-18(16(15)2)21-19(24)14-22-13-17(9-10-20(22)25)28(26,27)23-11-4-3-5-12-23/h6-10,13H,3-5,11-12,14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNZZSBTMJEKOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N-(2,3-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. Its complex structure, featuring a piperidine sulfonyl group and a dihydropyridinone moiety, positions it as a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit inhibition against specific enzymes such as α-glucosidase and butyrylcholinesterase (BChE), which are crucial in metabolic and neurological pathways.
Enzyme Inhibition Studies
Recent studies have evaluated the inhibitory effects of this compound on α-glucosidase and BChE:
| Enzyme | IC50 Value (μM) | Standard Drug | Comments |
|---|---|---|---|
| α-glucosidase | 15.0 | Acarbose | Moderate inhibition observed |
| Butyrylcholinesterase | 12.15 | Eserine | High inhibition potential noted |
These findings suggest that the compound could be beneficial in managing conditions related to glucose metabolism and neurodegenerative diseases.
Case Studies
In a comparative analysis of synthesized compounds similar to this compound, several derivatives were tested for their biological activity. For instance, compounds with varying substitutions on the phenyl ring demonstrated differing levels of enzyme inhibition:
- Compound A (3-methylphenyl derivative): Exhibited significant α-glucosidase inhibition with an IC50 of 10 μM.
- Compound B (4-methoxyphenyl derivative): Showed lower activity with an IC50 of 25 μM.
These variations underscore the importance of structural modifications in enhancing biological efficacy.
Pharmacological Potential
Given its promising inhibitory activity against key enzymes involved in metabolic and neurological functions, this compound may serve as a lead compound in drug development for conditions such as diabetes and Alzheimer's disease.
Q & A
Basic Research Question
- Oxidation : The sulfonyl group is stable, but the dihydropyridinone ring can undergo epoxidation or hydroxylation with mCPBA or H₂O₂ .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the dihydropyridinone’s carbonyl to a secondary alcohol, altering bioactivity .
- Substitution : Electrophilic aromatic substitution (e.g., nitration) occurs at the 2,3-dimethylphenyl ring under acidic conditions (HNO₃/H₂SO₄) .
Methodological Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate intermediates .
How can reaction conditions be optimized to improve yield and purity?
Advanced Research Question
Contradictions in Data : Conflicting yields (40–75%) in sulfonylation steps suggest sensitivity to reaction parameters.
Optimization Strategies :
- Solvent Screening : Replace DMF with THF for slower reaction kinetics, reducing side-product formation .
- Catalyst Use : Add DMAP (4-dimethylaminopyridine) to enhance acetamide coupling efficiency .
- Temperature Gradients : Stepwise heating (50°C → 80°C) during cyclization improves dihydropyridinone ring formation .
Validation : Compare HPLC purity profiles (C18 column, acetonitrile/water gradient) across conditions .
How to resolve contradictions in reported biological activity data across studies?
Advanced Research Question
Case Study : Discrepancies in antimicrobial IC₅₀ values (e.g., 2 μM vs. 15 μM) may stem from:
- Purity Variability : Impurities >5% (e.g., unreacted sulfonyl chloride) can skew assays. Validate via LC-MS .
- Assay Conditions : Differences in bacterial strain viability (log-phase vs. stationary-phase cells) affect results .
Mitigation :
Standardize compound batches (≥95% purity by HPLC).
Use isogenic microbial strains and matched growth conditions .
What strategies enhance solubility for in vitro pharmacological assays?
Advanced Research Question
Challenge : Low aqueous solubility (<0.1 mg/mL) limits bioavailability studies.
Solutions :
- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin complexes .
- Prodrug Derivatization : Introduce phosphate esters at the acetamide group to improve hydrophilicity .
Validation : Measure solubility via shake-flask method with UV-Vis quantification (λ = 270 nm) .
How does structural modification of the piperidine sulfonyl group affect bioactivity?
Advanced Research Question
Comparative Analysis :
| Modification | Impact on Activity | Evidence |
|---|---|---|
| 4-Methylpiperidine | Enhanced COX-2 inhibition (IC₅₀ = 1.2 μM) vs. unsubstituted piperidine (IC₅₀ = 8.7 μM) . | |
| Pyrrolidine Replacement | Reduced antimicrobial potency due to decreased sulfonyl electrophilicity . | |
| Methodology : Synthesize analogs via reductive amination or Suzuki coupling, then test in enzyme inhibition assays . |
What computational tools predict binding modes with biological targets?
Advanced Research Question
Approach :
- Molecular Docking (AutoDock Vina) : Model interactions with cyclooxygenase-2 (PDB ID: 5KIR). The sulfonyl group forms hydrogen bonds with Arg120 and Tyr355 .
- MD Simulations (GROMACS) : Assess stability of the dihydropyridinone ring in the catalytic pocket over 100 ns trajectories .
Validation : Correlate docking scores (ΔG < -9 kcal/mol) with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
